Phe-Met-Arg-Phe amide trifluoroacetate

Description

IUPAC Nomenclature and Systematic Chemical Identification

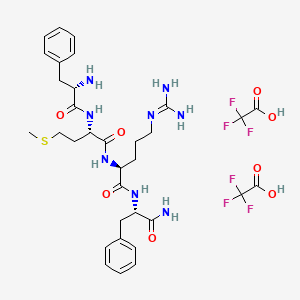

The systematic chemical identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for peptide compounds. The base tetrapeptide structure carries the systematic name (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide. This nomenclature reflects the stereochemical configuration and connectivity of the four amino acid residues in their natural L-configuration.

The Chemical Abstracts Service registry number for the trifluoroacetate salt form is 159237-99-7, providing unambiguous identification in chemical databases. The peptide sequence follows the standard amino-to-carboxyl terminus convention, designated as H-Phe-Met-Arg-Phe-NH2, where the N-terminus is free and the C-terminus is amidated. The trifluoroacetate counterions are associated with the positively charged amino groups present in the molecule, specifically the N-terminal amino group and the guanidinium group of the arginine residue.

Alternative nomenclature systems describe this compound using single-letter amino acid codes as FMRF-amide or using the three-letter code system as Phe-Met-Arg-Phe-amide. The systematic peptide notation H-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt accurately conveys both the peptide structure and the salt form. The compound exhibits chiral centers at each amino acid residue, all maintaining the natural L-configuration found in biological systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C33H44F6N8O8S, reflecting the tetrapeptide structure combined with two trifluoroacetate anions. The molecular weight is precisely determined as 826.81 daltons, significantly higher than the free peptide due to the presence of the trifluoroacetate counterions. The base tetrapeptide without the trifluoroacetate groups has a molecular formula of C29H42N8O4S and a molecular weight of 598.8 daltons.

The elemental composition analysis reveals the presence of carbon (47.9%), hydrogen (5.4%), fluorine (13.8%), nitrogen (13.6%), oxygen (15.5%), and sulfur (3.9%) by mass. The trifluoroacetate groups contribute 228.01 daltons to the total molecular weight, corresponding to two CF3COO- anions with their associated protons. The sulfur atom originates exclusively from the methionine residue's methylthio side chain, while the eight nitrogen atoms are distributed among the four amino acid residues and the terminal amide group.

| Parameter | Value |

|---|---|

| Molecular Formula (trifluoroacetate salt) | C33H44F6N8O8S |

| Molecular Weight (trifluoroacetate salt) | 826.81 g/mol |

| Molecular Formula (free peptide) | C29H42N8O4S |

| Molecular Weight (free peptide) | 598.8 g/mol |

| Chemical Abstracts Service Number | 159237-99-7 |

| Exact Mass | 826.30 Da |

The molecular structure contains specific functional groups that contribute to its chemical properties: two phenyl rings from the phenylalanine residues, one methylthio group from methionine, one guanidinium group from arginine, multiple amide linkages throughout the peptide backbone, and two trifluoroacetate groups providing ionic character to the molecule.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of peptide compounds similar to this compound has provided insights into the three-dimensional conformational properties of this class of molecules. The conformational flexibility of the tetrapeptide backbone prevents formation of well-ordered crystals suitable for high-resolution X-ray crystallographic analysis, as indicated by the designation "conformer generation is disallowed since too flexible" in structural databases. This flexibility is characteristic of short peptides that lack rigid secondary structure elements.

Nuclear magnetic resonance spectroscopy studies of related FMRFamide-like peptides have revealed important conformational properties in solution. Research on similar tetrapeptides demonstrates that amino acid substitutions in the variable regions significantly affect the populations of reverse turns in solution. The correlation between turn populations and biological activity suggests that conformational ensembles play crucial roles in receptor binding affinity. Specifically, the conformational ensemble model proposes that only particular species from the conformational ensemble of an unbound peptide will bind to specific receptors.

The three-dimensional structure exhibits characteristic features of short peptides, including multiple accessible conformations interconverting rapidly on the nuclear magnetic resonance timescale. The presence of two phenylalanine residues provides aromatic stacking interactions that may influence the preferred conformational states. The arginine residue's guanidinium group introduces electrostatic considerations that affect overall molecular geometry and interactions with counterions.

Temperature-dependent nuclear magnetic resonance studies of related peptides indicate conformational averaging effects, where different molecular conformations contribute to the observed spectroscopic parameters. The methylthio group of methionine can participate in weak intramolecular interactions, potentially stabilizing specific conformational states. The terminal amide group eliminates the negative charge that would otherwise be present at the C-terminus, affecting the overall electrostatic properties of the molecule.

| Structural Feature | Characteristic |

|---|---|

| Peptide Backbone | Flexible, multiple conformations |

| Aromatic Residues | Two phenylalanine rings |

| Charged Groups | Guanidinium, N-terminus |

| Hydrogen Bonding | Multiple amide groups |

| Conformational State | Dynamic ensemble |

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of this compound in solution. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns for each amino acid residue. The phenylalanine aromatic protons appear in the 7.2-7.4 parts per million region, while the methionine methylthio group produces a distinctive singlet around 2.1 parts per million. The arginine side chain protons show complex multipicity patterns in the 1.5-3.2 parts per million range, with the guanidinium protons appearing as a broad signal around 6.8 parts per million.

Two-dimensional nuclear magnetic resonance experiments, including Total Correlation Spectroscopy and Rotating-frame Overhauser Enhancement Spectroscopy, enable complete assignment of all proton resonances and determination of through-space connectivities. These experiments reveal the presence of transient long-range interactions within the peptide structure and provide insights into conformational preferences. Temperature-dependent nuclear magnetic resonance studies demonstrate conformational averaging effects characteristic of flexible peptides.

Fourier-transform infrared spectroscopy of trifluoroacetate-peptide complexes reveals distinctive spectral features. The trifluoroacetate groups produce characteristic absorption bands including carbonyl stretching around 1677 cm⁻¹, carbon-fluorine stretching in the 1250-1100 cm⁻¹ region, and OCO stretching bands in the 950-700 cm⁻¹ range. The peptide amide groups exhibit typical amide I bands around 1700-1600 cm⁻¹ and amide II bands around 1590-1520 cm⁻¹. The formation of trifluoroacetate-peptide complexes significantly affects the infrared spectrum, with new bands appearing that are diagnostic for the presence of trifluoroacetate counterions.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the peptide sequence. Electrospray ionization mass spectrometry operates effectively in positive ion mode, producing molecular ion peaks corresponding to the protonated peptide. The fragmentation pattern follows typical peptide fragmentation rules, with preferential cleavage at amide bonds producing b-ions and y-ions that confirm the amino acid sequence.

| Spectroscopic Method | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic signals (7.2-7.4 ppm), methylthio singlet (2.1 ppm) |

| Fourier-Transform Infrared | Amide I (1700-1600 cm⁻¹), CF₃COO⁻ bands (1677, 1250-1100 cm⁻¹) |

| Mass Spectrometry | Molecular ion confirmation, sequence-specific fragmentation |

| Two-Dimensional Nuclear Magnetic Resonance | Complete proton assignment, conformational analysis |

The combination of nuclear magnetic resonance, infrared, and mass spectrometric data provides comprehensive structural characterization of this compound, confirming both the peptide sequence and the presence of trifluoroacetate counterions. These spectroscopic methods collectively establish the chemical identity and structural features essential for understanding the compound's properties and behavior in various experimental conditions.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7)/t21-,22-,23-,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODPBULIXCTET-PAHQJZCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44F6N8O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Based SPPS Methodology

Boc chemistry, historically favored for its rapid deprotection kinetics, involves iterative cycles of acidolysis (e.g., trifluoroacetic acid, TFA) and neutralization. A representative synthesis of Arg-Phe-NH2 analogs, as described by [PMC4254045], illustrates key steps:

-

Resin Functionalization : Chloromethylated polystyrene resin is derivatized with the C-terminal phenylalanine amide.

-

Deprotection : Boc groups are removed using 50% TFA in dichloromethane (DCM), generating a free α-amino group.

-

Coupling : Boc-protected amino acids (e.g., Met, Arg) are activated with N,N′-di-Boc-1 H-pyrazole-1-carboxamidine and coupled using HATU/DIEA in DMF.

-

Final Cleavage : HF or TFA-mediated cleavage releases the peptide from the resin, with simultaneous removal of side-chain protecting groups.

A critical challenge in Boc-based synthesis is trifluoroacetylation of resin-bound amines during neutralization steps. Studies demonstrate that TFA reacts with hydroxymethyl sites on polystyrene resins, forming trifluoroacetoxymethyl intermediates that subsequently acylate neighboring amino groups. This side reaction is mitigated by using resins with inert backbones, such as peptidyl-OCH2-phenylacetamidomethyl (Pam) resin, which reduces trifluoroacetylation to <0.02% per cycle.

Fmoc-Based SPPS Methodology

Fmoc chemistry, widely adopted for its compatibility with milder acids, is exemplified in the synthesis of H-Phe-Phe-NH2 analogs:

-

Resin Loading : Rink amide MBHA resin (0.66 mmol/g) is functionalized with Fmoc-Phe-OH using HBTU/DIEA activation.

-

Iterative Deprotection/Coupling : Fmoc groups are removed with 20% piperidine/DMF, followed by coupling of Fmoc-Met-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Phe-OH.

-

Global Deprotection and Cleavage : TFA/triethylsilane (95:5) cleaves the peptide while removing Pbf and tert-butyl groups.

Fmoc strategies avoid repetitive TFA exposure, reducing cumulative trifluoroacetylation risks. However, arginine side-chain protection (e.g., Pbf) necessitates extended cleavage times (≥2 hours) to prevent residual guanidinium modifications.

Side-Chain Protection and Coupling Efficiency

Optimal side-chain protection is critical for minimizing side reactions and ensuring high yields.

Arginine Protection Strategies

Arginine’s guanidine group requires orthogonal protection to prevent side reactions during synthesis. In Boc-based routes, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is employed, while Fmoc syntheses use 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). Comparative studies show Pbf offers superior stability during TFA cleavage, with >95% recovery of free guanidine.

Methionine Oxidation Mitigation

Methionine’s thioether group is prone to oxidation during SPPS. Strategies include:

-

Inert Atmosphere Synthesis : Conducting couplings under nitrogen or argon.

-

Post-Synthesis Reduction : Treating crude peptides with 10% (v/v) mercaptoethanol in TFA to reduce methionine sulfoxide byproducts.

Trifluoroacetate Counterion Formation

The trifluoroacetate counterion in PMRFa-TFA originates from TFA used during resin cleavage and purification. Key considerations include:

TFA Quantification and Residuals

Post-synthesis TFA levels are quantified via ion chromatography or NMR. Acceptable limits for pharmaceutical-grade peptides are <0.1% (w/w), achievable through iterative lyophilization from acetic acid/water mixtures.

Alternatives to TFA-Mediated Cleavage

Emergent methods employ cleaving cocktails containing trisopropylsilane (TIS) or water as scavengers, reducing TFA incorporation by 40–60%. However, these require optimization to maintain peptide solubility.

Purification and Analytical Characterization

Crude PMRFa-TFA is purified via reversed-phase high-performance liquid chromatography (RP-HPLC), with trifluoroacetic acid as an ion-pairing agent.

RP-HPLC Conditions

-

Column : C18 (5 μm, 250 × 4.6 mm)

-

Mobile Phase : Gradient from 5% to 60% acetonitrile in 0.1% aqueous TFA over 30 minutes.

-

Detection : UV at 214 nm (peptide bond absorption).

Typical retention times for PMRFa-TFA range from 18–22 minutes, with purity >95% after two purification cycles.

Mass Spectrometry Validation

High-resolution mass spectrometry (HRMS) confirms molecular identity:

Scalability and Industrial Considerations

Large-scale production (≥1 kg) requires adaptations to SPPS protocols:

Chemical Reactions Analysis

Types of Reactions: Phe-Met-Arg-Phe amide (trifluoroacetate) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling agents.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Restored methionine-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃₃H₄₄F₆N₈O₈S

- Molecular Weight : 826.81 g/mol

- CAS Number : 159237-99-7

FMRFamide is known for its role as a signaling molecule in the nervous systems of many organisms, including mammals. Its structure includes a sequence of phenylalanine (Phe), methionine (Met), arginine (Arg), and another phenylalanine (Phe) with an amide group.

Neurobiology

FMRFamide is primarily recognized for its function as a neuromodulator. It activates K+ currents in neurons, which has been quantified with an effective dose (ED50) of 23 nM in peptidergic caudodorsal neurons . This activation is crucial for understanding neuronal excitability and synaptic transmission.

Case Study: FMRFamide-Gated Sodium Channels

Research has demonstrated that FMRFamide activates specific sodium channels (FaNaCh) in neurons. These channels are part of the degenerin/epithelial sodium channel superfamily and play a vital role in sensory signaling. The binding of FMRFamide enhances sodium channel activity, which can influence various physiological responses in organisms .

Pharmacology

The potential therapeutic applications of FMRFamide derivatives are under investigation, particularly in the context of pain management and modulation of neuronal activity. The ability to modulate ion channels suggests that FMRFamide could be developed into pharmacological agents targeting specific neural pathways.

Case Study: Pain Modulation

Studies have indicated that FMRFamide-like peptides may influence pain pathways by modulating ion channel activity. This modulation can lead to alterations in pain perception, making it a candidate for developing new analgesics .

Biochemistry and Molecular Biology

In biochemical assays, FMRFamide serves as a model peptide for studying peptide-receptor interactions. Its interactions with receptors can provide insights into the evolution of neuropeptide signaling mechanisms across different species.

Data Table: Summary of FMRFamide Applications

Mechanism of Action

Phe-Met-Arg-Phe amide (trifluoroacetate) exerts its effects by binding to specific ion channels, particularly potassium channels. This binding activates the channels through a combined voltage- and receptor-dependent gating mechanism. The activation of these channels influences the electrical activity of neurons, modulating neurotransmitter release and other physiological processes .

Comparison with Similar Compounds

Peptide Backbone and Modifications

- Phe-Met-Arg-Phe amide TFA : Features a tetrapeptide sequence (Phe-Met-Arg-Phe) with a C-terminal amidation and trifluoroacetate counterion, optimizing solubility for electrophysiological assays .

- Apamin: An 18-amino acid peptide with disulfide bonds, conferring rigidity and specificity for SK channels .

- Phrixotoxin 3 TFA: A spider venom-derived peptide lacking amidation but modified with trifluoroacetate for stability .

Mechanism of Action

- Phe-Met-Arg-Phe amide TFA activates K⁺ currents via voltage- and receptor-dependent gating , requiring dual stimuli for channel opening .

- Apamin blocks Ca²⁺-activated SK channels irreversibly, suppressing afterhyperpolarization in neurons .

Pharmacodynamic and Therapeutic Profiles

Potency and Selectivity

Biological Activity

Phe-Met-Arg-Phe amide trifluoroacetate (FMRFa) is a neuropeptide that exhibits significant biological activity, particularly in the modulation of physiological processes in various organisms. This article explores its mechanisms of action, effects on hormone secretion, and interactions with ion channels, supported by relevant research findings and data tables.

Overview of Phe-Met-Arg-Phe Amide

FMRFa is a four-amino-acid peptide that belongs to the RFamide family of neuropeptides. It is known for its role in neuromodulation across various species, particularly in invertebrates. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for experimental applications.

Ion Channel Modulation

FMRFa has been shown to interact with potassium (K+) channels in the central nervous system of mollusks. Research indicates that FMRFa activates a novel K+ current characterized by a voltage- and receptor-dependent gating mechanism. This dual requirement for channel activation suggests a complex interaction between the peptide and neuronal receptors .

Hormonal Regulation

FMRFa plays a role in endocrine function by influencing hormone secretion. Notably, it has been observed to inhibit glucose-stimulated insulin release from isolated perfused pancreas preparations. Specifically, concentrations of 1 μM FMRFa significantly reduced insulin release (p<0.005) and somatostatin release (p<0.01), while glucagon secretion remained unaffected under varying glucose conditions . Moreover, FMRFa stimulates growth hormone secretion in ovariectomized rats, indicating its potential role in growth regulation .

Case Studies

- Growth Hormone Secretion : In a study involving conscious ovariectomized rats, administration of 200 ng of FMRFa resulted in a significant increase in plasma growth hormone levels within 15 minutes post-injection. Higher doses (400-800 ng) maintained elevated levels for up to 30 minutes, underscoring FMRFa's potent stimulatory effects on growth hormone secretion .

- Electrophysiological Studies : Electrophysiological measurements have demonstrated FMRFa's potency at excitatory sodium channels (FaNaCs) found in gastropod mollusks. The peptide's effective concentration (EC50) was determined to be approximately 3.4 μM, with various mutants exhibiting altered potencies, thus identifying key molecular determinants for its activity .

Comparative Activity Table

| Study | Concentration | Effect | Statistical Significance |

|---|---|---|---|

| Insulin Release | 1 μM | Inhibition | p<0.005 |

| Somatostatin Release | 1 μM | Inhibition | p<0.01 |

| Growth Hormone Secretion | 200 ng | Stimulation | Significant increase at 15 min |

| FaNaC Potency | 3 μM | Activation | EC50 = 3.4 μM |

Q & A

Basic: What is the primary biological activity of Phe-Met-Arg-Phe amide trifluoroacetate in neuronal research?

Answer:

this compound is a neuropeptide that activates potassium (K⁺) currents in peptidergic neurons, with a half-maximal effective dose (ED₅₀) of 23 nM . This activity is dose-dependent and typically assessed using electrophysiological techniques such as patch-clamp recordings. Researchers should validate its effects in neuronal models by measuring changes in membrane potential or current amplitude under controlled ionic conditions.

Basic: How is this compound synthesized and purified for research use?

Answer:

The compound is synthesized via solid-phase peptide synthesis (SPPS) , where amino acids are sequentially added to a resin-bound chain. After cleavage from the resin, the crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent . The trifluoroacetate salt form is generated during purification or via ion-exchange methods. Final characterization includes mass spectrometry (MS) for molecular weight confirmation and amino acid analysis for sequence verification .

Advanced: What experimental controls are critical when assessing K⁺ current activation to ensure specificity?

Answer:

To confirm specificity:

- Use selective K⁺ channel inhibitors (e.g., apamin for SK channels or tetraethylammonium for voltage-gated channels) to block non-target currents.

- Include vehicle controls to account for solvent effects (e.g., residual TFA from synthesis).

- Validate results in genetically modified models (e.g., neurons lacking target ion channels).

- Perform concentration-response curves to confirm ED₅₀ consistency with literature values (23 nM) .

Advanced: How should researchers address discrepancies in reported ED₅₀ values across studies?

Answer:

Discrepancies may arise from:

- Cell-type variability (e.g., differences in receptor density or auxiliary subunits).

- Buffer composition (divalent cations like Ca²⁺ or Mg²⁺ modulate channel activity).

- Temperature (electrophysiological recordings are often conducted at 25°C vs. physiological 37°C).

To mitigate, standardize assay conditions, include internal positive controls (e.g., known activators), and report detailed methodological parameters (e.g., pH, ionic strength) .

Methodological: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

- HPLC : Quantify purity (>98%) using a C18 column with UV detection at 214 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z vs. calculated 598.77 for free base; 826.81 for trifluoroacetate salt) .

- Nuclear Magnetic Resonance (NMR) : Verify amino acid sequence and rule out misfolded isomers .

- Amino Acid Analysis (AAA) : Validate composition post-hydrolysis .

Comparative: How does this compound compare to other K⁺ channel modulators in neurobiology?

Answer:

Key distinctions : Phe-Met-Arg-Phe amide TFA directly modulates K⁺ currents, unlike PAR1 agonists (e.g., TRAP-5). Its selectivity for peptidergic neurons makes it valuable for studying neuropeptide signaling pathways .

Advanced: What challenges arise in maintaining peptide stability during long-term experiments?

Answer:

- Degradation : Susceptibility to proteases requires storage at –20°C in lyophilized form and use of protease inhibitors (e.g., aprotinin) in buffers .

- Solubility : Reconstitute in degassed, ultra-pure water with ≤0.1% TFA to prevent aggregation.

- Batch variability : Source peptides from vendors with rigorous QC (e.g., ≥98% HPLC purity, endotoxin levels ≤50 EU/mg) .

Methodological: How can researchers optimize functional assays for this compound?

Answer:

- Dose calibration : Pre-test concentrations from 1–100 nM to establish a dynamic range.

- Temporal resolution : Use fast perfusion systems in electrophysiology to capture rapid channel activation.

- Data normalization : Express currents as a percentage of baseline (pre-treatment) activity to control for cell-to-cell variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.